

Application Note: RX-37 for Immunoprecipitation Mass Spectrometry

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Introduction

RX-37 is a highly specific monoclonal antibody designed for the immunoprecipitation (IP) of Interleukin-37 (IL-37), a key anti-inflammatory cytokine. IL-37, also known as IL-1 Family Member 7 (IL-1F7), plays a crucial role in suppressing innate and adaptive immunity. Understanding its protein-protein interaction network is vital for elucidating its mechanism of action and for the development of novel therapeutics for inflammatory and autoimmune diseases. This application note provides a detailed protocol for the use of RX-37 in immunoprecipitation followed by mass spectrometry (IP-MS) to identify binding partners of IL-37 in human cell lines.

Principle of the Method

Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique used to identify protein interaction partners of a specific protein of interest (the "bait" protein). The workflow begins with the lysis of cells to release proteins while maintaining their native interactions. The bait protein, in this case, IL-37, is then selectively captured from the complex protein mixture using the highly specific **RX-37** antibody. This antibody-protein complex is subsequently immobilized on a solid-phase support (e.g., Protein A/G agarose beads). After a series of washes to remove non-specifically bound proteins, the IL-37 and its interacting partners are eluted. The eluted proteins are then processed by enzymatic digestion into



peptides, which are analyzed by high-resolution mass spectrometry to identify and quantify the co-immunoprecipitated proteins.

Data Presentation

The following table summarizes representative quantitative data from an IP-MS experiment using **RX-37** in HEK293 cells overexpressing human IL-37. Data was acquired using a label-free quantification (LFQ) approach, and the values represent the relative enrichment of proteins in the IL-37 IP compared to an isotype control IP.

Table 1: Identification of IL-37 Interacting Proteins by IP-MS

Protein Name	Gene Symbol	UniProt ID	Mean LFQ Intensity (IL-37 IP)	Mean LFQ Intensity (Control IP)	Fold Change (IL- 37/Contro I)	p-value
Interleukin- 37	IL37	Q8NH94	1.5E+10	1.2E+07	1250.0	<0.0001
SMAD family member 3	SMAD3	P84022	8.2E+08	2.1E+06	390.5	<0.001
Interleukin- 18 receptor 1	IL18R1	Q13478	5.5E+08	3.0E+06	183.3	<0.001
Interleukin- 1 receptor 8	SIGIRR	Q6IA17	4.9E+08	4.5E+06	108.9	<0.005
Caspase-1	CASP1	P29466	2.1E+08	1.5E+06	140.0	<0.001
60S ribosomal protein L10	RPL10	P27635	3.4E+09	3.2E+09	1.1	0.85

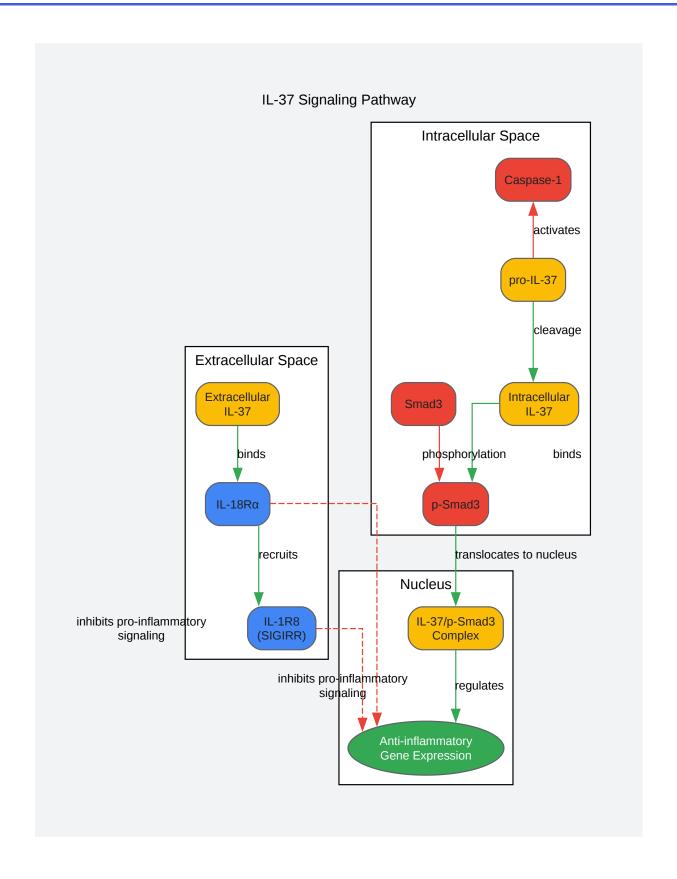


Note: This is representative data. Actual results may vary depending on the cell type, experimental conditions, and data analysis pipeline.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

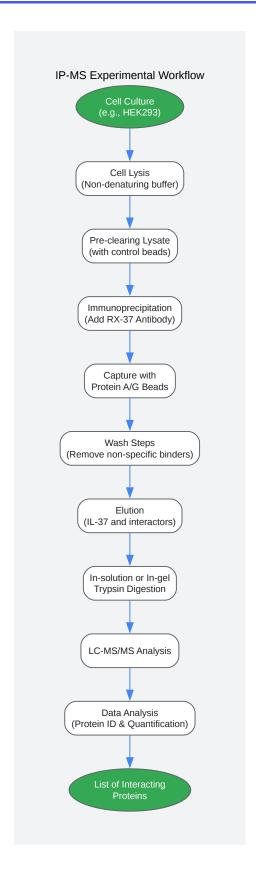




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Caption: A diagram of the dual intracellular and extracellular signaling pathways of IL-37.





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Caption: The experimental workflow for immunoprecipitation mass spectrometry (IP-MS).



Experimental Protocols

A. Cell Lysis

- Culture cells (e.g., HEK293) to approximately 80-90% confluency.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold IP Lysis Buffer (e.g., 1 mL per 10 cm dish) containing protease and phosphatase inhibitors.
 - IP Lysis Buffer Recipe: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.
- Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Determine the protein concentration using a BCA assay.

B. Immunoprecipitation

- Dilute the cell lysate to a final concentration of 1-2 mg/mL with IP Lysis Buffer. Use at least 1 mg of total protein per IP reaction.
- Pre-clearing (Optional but Recommended): Add 20 μL of a 50% slurry of Protein A/G agarose beads to 1 mg of cell lysate. Incubate for 1 hour at 4°C on a rotator.
- Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
- Add 5-10 μg of RX-37 antibody (or an equivalent amount of isotype control IgG) to the precleared lysate.
- Incubate for 4 hours to overnight at 4°C on a rotator.



- Add 40 μL of a 50% slurry of Protein A/G agarose beads to capture the antibody-protein complexes.
- Incubate for an additional 1-2 hours at 4°C on a rotator.
- Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

C. Washing and Elution

- · Carefully remove the supernatant.
- Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, pellet the beads by centrifugation and completely remove the supernatant.
- Wash the beads once with 1 mL of ice-cold PBS.
- Elution: Add 50 μL of 1X Laemmli sample buffer to the beads and boil at 95-100°C for 10 minutes to elute the proteins. Alternatively, for MS analysis where detergents can interfere, use a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

D. Sample Preparation for Mass Spectrometry

- Run the eluted sample on a 4-12% SDS-PAGE gel for a short duration to separate the complex from the antibody heavy and light chains.
- Stain the gel with a mass spectrometry-compatible Coomassie stain.
- Excise the protein band corresponding to the gel region entered by the protein complex.
- Perform in-gel digestion: a. Destain the gel slices with 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate. b. Reduce the proteins with 10 mM DTT at 56°C for 1 hour. c. Alkylate with 55 mM iodoacetamide at room temperature in the dark for 45 minutes. d. Dehydrate the gel pieces with 100% ACN. e. Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 12.5 ng/μL) and incubate overnight at 37°C.
- Extract the peptides from the gel using a series of ACN and formic acid washes.
- Dry the pooled peptide extracts in a vacuum centrifuge.



• Resuspend the peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

E. Mass Spectrometry and Data Analysis

- Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
- Acquire data in a data-dependent acquisition (DDA) mode.
- Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
- Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify proteins.
- Perform label-free quantification (LFQ) to compare protein abundances between the RX-37 IP and the control IP. Identify significantly enriched proteins based on fold change and statistical significance (p-value). Affinity purification mass spectrometry (AP-MS) is a powerful method for identifying protein-protein interactions.[1][2][3][4]

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